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molecular formula C14H23N B1580862 4-(5-Nonyl)pyridine CAS No. 2961-47-9

4-(5-Nonyl)pyridine

Cat. No. B1580862
M. Wt: 205.34 g/mol
InChI Key: ATCGHKBXRIOBDX-UHFFFAOYSA-N
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Patent
US04177349

Procedure details

Liquid ammonia, containing one mole of freshly prepared sodamide, was replaced with 500 cc of N,N-dimethylaniline. The mixture was heated to 150° C. and 102.5 g (0.5 moles) of 4-(5-nonyl)pyridine was rapidly added through a dropping funnel. This mixture was heated to 175° C. at which point a fast evolution of hydrogen gas began. The reaction mixture was kept at 175°-180° C. for 4.5 hours and then allowed to cool over night with little hydrogen gas evolution during the last hour of the heating period. The cooled mixture was then hydrolyzed with 200 cc of water and the organic phase was separated and distilled to give 8.7 g of unreacted 4-(5-nonyl)pyridine and 39.2 g of 2-amino-4-(5-nonyl)pyridine, with most of the aminopyridine product boiling at 162°-164° C. and 2 mm Hg. Also obtained from such distilling was 18.6 g of 4,4'-di-(5-nonyl)-2,2'-bipyridyl, such 2,2' -bipyridyl product boiling at 237°-250° C. and 1 mm Hg. Based on the recovered 4-(5-nonyl)pyridine, yields were calculated for the amino product of 38.9% and for the 2,2'-bipyridyl product of 19.9%. Upon subsequent testing, the 2,2'-bipyridyl product performed effectively as a metal chelating agent and exhibited significant and valuable fungicidal properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[NH2-].[Na+].[CH3:4][CH2:5][CH2:6][CH2:7][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:9][CH2:10][CH2:11][CH3:12].[H][H]>CN(C)C1C=CC=CC=1>[CH3:12][CH2:11][CH2:10][CH2:9][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:7][CH2:6][CH2:5][CH3:4].[NH2:1][C:15]1[CH:14]=[C:13]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:18]=[CH:17][N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
102.5 g
Type
reactant
Smiles
CCCCC(CCCC)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolyzed with 200 cc of water and the organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CCCCC(CCCC)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04177349

Procedure details

Liquid ammonia, containing one mole of freshly prepared sodamide, was replaced with 500 cc of N,N-dimethylaniline. The mixture was heated to 150° C. and 102.5 g (0.5 moles) of 4-(5-nonyl)pyridine was rapidly added through a dropping funnel. This mixture was heated to 175° C. at which point a fast evolution of hydrogen gas began. The reaction mixture was kept at 175°-180° C. for 4.5 hours and then allowed to cool over night with little hydrogen gas evolution during the last hour of the heating period. The cooled mixture was then hydrolyzed with 200 cc of water and the organic phase was separated and distilled to give 8.7 g of unreacted 4-(5-nonyl)pyridine and 39.2 g of 2-amino-4-(5-nonyl)pyridine, with most of the aminopyridine product boiling at 162°-164° C. and 2 mm Hg. Also obtained from such distilling was 18.6 g of 4,4'-di-(5-nonyl)-2,2'-bipyridyl, such 2,2' -bipyridyl product boiling at 237°-250° C. and 1 mm Hg. Based on the recovered 4-(5-nonyl)pyridine, yields were calculated for the amino product of 38.9% and for the 2,2'-bipyridyl product of 19.9%. Upon subsequent testing, the 2,2'-bipyridyl product performed effectively as a metal chelating agent and exhibited significant and valuable fungicidal properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[NH2-].[Na+].[CH3:4][CH2:5][CH2:6][CH2:7][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:9][CH2:10][CH2:11][CH3:12].[H][H]>CN(C)C1C=CC=CC=1>[CH3:12][CH2:11][CH2:10][CH2:9][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:7][CH2:6][CH2:5][CH3:4].[NH2:1][C:15]1[CH:14]=[C:13]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:18]=[CH:17][N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
102.5 g
Type
reactant
Smiles
CCCCC(CCCC)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolyzed with 200 cc of water and the organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CCCCC(CCCC)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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